Ranelinsäure

Übersicht

Beschreibung

Ranelinsäure ist eine organische Verbindung, die für ihre Fähigkeit bekannt ist, Metallkationen zu chelatisieren. Sie bildet das Ranelation, das in verschiedenen Anwendungen verwendet wird, insbesondere in Form von Strontiumranelat, einem Medikament zur Behandlung von Osteoporose und zur Erhöhung der Knochenmineraldichte .

Wissenschaftliche Forschungsanwendungen

Ranelic acid has a wide range of scientific research applications:

Chemistry: Used as a chelating agent to form stable metal complexes.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Industry: Utilized in various industrial processes that require metal chelation and stabilization.

Wirkmechanismus

Target of Action

Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, which is a component of the drug Strontium ranelate . This drug is used to treat osteoporosis and increase bone mineral density (BMD) .

Mode of Action

Strontium ranelate, the strontium (II) salt of ranelic acid, presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . It is therefore promoted as a “dual action bone agent” (DABA) indicated for use in the treatment of severe osteoporosis .

Biochemical Pathways

The biochemical pathways affected by Strontium ranelate involve both bone formation and bone resorption. It enhances osteoblastic cell replication and increases collagen synthesis while decreasing pre-osteoclast differentiation and bone-resorbing activity of mature osteoclasts . This dual action results in a rebalancing of bone turnover in favor of bone formation .

Pharmacokinetics

It is known that strontium ranelate is administered orally as a suspension

Result of Action

The result of the action of Strontium ranelate is an increase in bone mineral density and a reduction in the risk of fractures, including both vertebral and nonvertebral fractures, in patients with postmenopausal osteoporosis . It also increases markers of bone formation and decreases markers of bone resorption .

Action Environment

The action environment of Strontium ranelate is within the human body, specifically targeting the bonesIt is generally well-tolerated, with the most commonly reported adverse events being nausea and diarrhea .

Biochemische Analyse

Biochemical Properties

Ranelic acid’s role in biochemical reactions primarily involves its ability to chelate metal cations . This property allows it to form the ranelate ion, which interacts with strontium to form strontium ranelate

Cellular Effects

Strontium ranelate, the strontium salt of Ranelic acid, has been shown to have effects on various types of cells and cellular processes . It is known to both increase deposition of new bone by osteoblasts and reduce the resorption of bone by osteoclasts . This dual action influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of strontium ranelate, the strontium salt of Ranelic acid, is unique in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts . This dual action is promoted as a “dual action bone agent” (DABA)

Temporal Effects in Laboratory Settings

Strontium ranelate has been shown to provide protection against new vertebral fractures and nonvertebral fractures for up to 8 years of therapy .

Dosage Effects in Animal Models

Preclinical studies have shown that strontium ranelate can decrease bone resorption and increase bone formation, resulting in an increase in bone mass .

Transport and Distribution

As a chelating agent, it is likely to interact with metal cations, which could influence its localization or accumulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ranelinsäure kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Hydrolyse von Tetraesterthis compound mit Natriumhydroxid- oder Kaliumhydroxidlösung umfassen . Der Prozess beinhaltet die Raffination des erhaltenen Natriumranelats oder Kaliumranelats, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Hydrolysereaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann zusätzliche Schritte wie Kristallisation und Reinigung umfassen, um das gewünschte Produkt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Chelatisierung: Sie bildet stabile Komplexe mit Metallkationen.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Natriumhydroxid, Kaliumhydroxid und verschiedene Metallsalze. Die Reaktionen werden typischerweise unter kontrollierten pH- und Temperaturbedingungen durchgeführt, um Ausbeute und Selektivität zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, sind Metallanellate, wie z. B. Strontiumranelat, das in medizinischen Anwendungen eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Chelatbildner verwendet, um stabile Metallkomplexe zu bilden.

Biologie: Wird untersucht wegen ihrer Wechselwirkungen mit biologischen Molekülen und potenziellen therapeutischen Wirkungen.

Wirkmechanismus

This compound entfaltet ihre Wirkungen in erster Linie durch ihre Fähigkeit, Metallkationen zu chelatisieren. Im Fall von Strontiumranelat erhöht die Verbindung die Knochenbildung durch Osteoblasten und reduziert den Knochenabbau durch Osteoklasten. Diese duale Wirkung hilft, den Knochenumsatz zugunsten der Knochenbildung zu regulieren, wodurch sie bei der Behandlung von Osteoporose wirksam ist .

Analyse Chemischer Reaktionen

Types of Reactions

Ranelic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal cations.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving ranelic acid include sodium hydroxide, potassium hydroxide, and various metal salts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from reactions involving ranelic acid include metal ranelates, such as strontium ranelate, which is used in medical applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Calciumranelat: Ähnlich in der Struktur, aber aufgrund unterschiedlicher pharmakologischer Eigenschaften weniger häufig eingesetzt.

Magnesiumranelat:

Zinkranelat: Wird wegen seiner potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht.

Einzigartigkeit

Ranelinsäure ist einzigartig aufgrund ihrer Fähigkeit, stabile Komplexe mit einer breiten Palette von Metallkationen zu bilden. Strontiumranelat zeichnet sich insbesondere durch seine duale Wirkung auf den Knochenstoffwechsel aus, was es zu einem wertvollen Therapeutikum bei Osteoporose macht .

Biologische Aktivität

Ranelic acid, particularly in its form as strontium ranelate, has garnered attention for its dual action in bone metabolism, making it significant in the treatment of osteoporosis and potentially other bone-related conditions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of ranelic acid.

Overview of Ranelic Acid

Ranelic acid is a small molecule compound with the chemical formula and is primarily known for its role in bone health. It is used as a treatment for osteoporosis, particularly in postmenopausal women, by influencing both osteoblast and osteoclast activities.

- Inhibition of Osteoclast Activity : Ranelic acid has been shown to inhibit osteoclast formation and activity. This is primarily mediated through the modulation of the RANKL/OPG pathway, where ranelic acid increases osteoprotegerin (OPG) levels while reducing receptor activator of nuclear factor kappa-Β ligand (RANKL) expression .

- Stimulation of Osteoblast Function : It promotes osteoblast proliferation and enhances collagen synthesis, which are crucial for bone formation. Studies indicate that ranelic acid increases the expression of mature osteoblast markers and stimulates bone nodule formation in vitro .

- Reduction of Matrix Metalloproteinase (MMP) Synthesis : The compound also reduces MMP synthesis, which is linked to decreased bone resorption and improved bone density .

Case Studies and Trials

- SOTI Trial : A pivotal study involving 1649 postmenopausal women demonstrated that ranelic acid significantly reduced the risk of vertebral fractures by 52% compared to placebo over three years (3.1% vs 6.4%; RR=0.48; p=0.003) .

- TROPOS Trial : This trial further supported the efficacy of ranelic acid in preventing non-vertebral fractures, showing a 16% reduction in incidence compared to placebo (11.2% vs 12.9%; RR=0.84; p=0.04) .

- Animal Studies : In experimental models, ranelic acid has been shown to enhance fracture healing by increasing bone strength and mass while reducing osteoclast numbers .

Data Summary

| Study/Trial | Population | Treatment Group | Outcome | Results |

|---|---|---|---|---|

| SOTI Trial | 1649 women | Strontium ranelate 2 g/day | Vertebral fracture prevention | 52% reduction in clinically symptomatic fractures |

| TROPOS Trial | Varies | Strontium ranelate 2 g/day | Non-vertebral fracture prevention | 16% reduction in all non-vertebral fractures |

| Animal Study | Various | Strontium ranelate | Fracture healing | Increased bone strength and mass; reduced osteoclasts |

Safety Profile

While ranelic acid is generally well-tolerated, some adverse effects have been reported, including gastrointestinal symptoms such as nausea and diarrhea. Notably, there is an increased risk of venous thromboembolism associated with long-term use . Thus, it is contraindicated in patients with severe renal impairment.

Eigenschaften

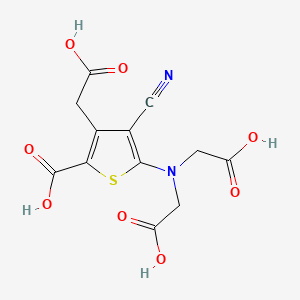

IUPAC Name |

5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSXNILVACEBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048237 | |

| Record name | Ranelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135459-90-4, 135459-87-9 | |

| Record name | Ranelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranelic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.